TGF-β1 Inhibition vs. Mast Cell Stabilizers
Tranilast directly inhibits the TGF-β1 signaling pathway, a central driver of fibrosis, with an IC50 in the range of 100-200 μM . This mechanism is absent in traditional mast cell stabilizers like disodium cromoglycate (DSCG) and pemirolast, which act primarily by inhibiting calcium influx and degranulation [1]. While ketotifen also exhibits some antifibrotic properties, its primary mechanism is histamine H1 receptor antagonism and mast cell stabilization, and it is >10-fold more potent as a mast cell stabilizer than Tranilast [2].
| Evidence Dimension | Inhibition of TGF-β1-dependent signaling |
|---|---|
| Target Compound Data | IC50 = 100-200 μM (TGF-β1) |
| Comparator Or Baseline | DSCG, pemirolast (not reported to inhibit TGF-β); Ketotifen (primary mechanism differs; IC50 for mast cell stabilization ~1-10 μM) |
| Quantified Difference | Tranilast is unique among mast cell stabilizers in demonstrating direct TGF-β1 inhibition at physiologically relevant concentrations. |
| Conditions | In vitro cell-free or cell-based assays measuring TGF-β1 expression/production; endotoxin-stimulated monocytes. |
Why This Matters
This data confirms that Tranilast is the appropriate selection for any study where TGF-β-mediated fibrosis is the primary endpoint; substituting a generic mast cell stabilizer will invalidate the model.
- [1] NCATS Inxight Drugs — PEMIROLAST. View Source
- [2] Baba A, et al. Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties. Cell Physiol Biochem. 2016;38(1):15-27. View Source
